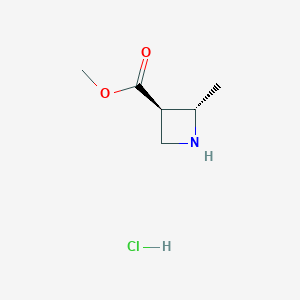

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride typically involves enantioselective synthesis methods. One common approach is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from lactobacillus fermentum . This method involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Scientific Research Applications

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate

- Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-isopropylphenyl)propanoate

Uniqueness

Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride is unique due to

Biological Activity

Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and implications for drug development, supported by relevant studies and data.

- Chemical Name : Methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride

- Molecular Formula : C₅H₉ClN₁O₂

- Molecular Weight : 151.58 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring structure allows for unique conformational flexibility, which enhances its ability to bind to various enzymes and receptors. This binding can modulate biological pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research indicates that methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

-

Study on Anticancer Properties :

- Objective : Evaluate the efficacy of methyl (2S,3R)-2-methylazetidine-3-carboxylate; hydrochloride against lung cancer cells.

- Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM in the H146 cell line. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway.

-

Neuroprotection Study :

- Objective : Assess the neuroprotective effects in a model of oxidative stress.

- Findings : Treatment with the compound significantly reduced cell death in neuronal cultures subjected to hydrogen peroxide-induced oxidative stress. The protective effect was linked to the upregulation of antioxidant enzymes.

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m0./s1 |

InChI Key |

TVJIWRQAMQUMPO-UYXJWNHNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)C(=O)OC.Cl |

Canonical SMILES |

CC1C(CN1)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.